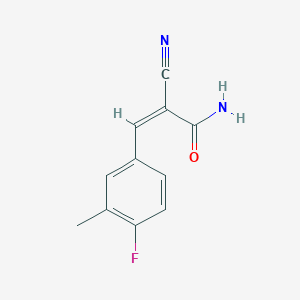

![molecular formula C8H12N2O2S2 B2586438 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 499190-27-1](/img/structure/B2586438.png)

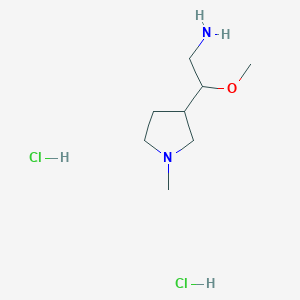

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information on the synthesis of “1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide”, there are studies on the synthesis of related compounds. For instance, a series of 1,2,4-triazole derivatives have been synthesized and characterized by FT-IR, 1H NMR,13C NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly provided in the search results .Scientific Research Applications

Synthesis and Chemical Properties

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been involved in various chemical syntheses and studies, showcasing its versatility in organic chemistry. For instance, it served as a key intermediate in the enzymatic kinetic resolution to produce chiral intermediates significant for d-biotin synthesis, demonstrating high enantioselectivity in the process (Yamano et al., 1993). This points to its utility in creating enantiomerically pure compounds, essential for the pharmaceutical industry and materials science.

Material Science Applications

In material science, this compound has contributed to the development of aggregation-induced emission (AIE) active materials. Specifically, imidazole N-alkylation and subsequent rhenium(I) complexation strategies were employed to generate AIE-active rhenium(I) tricarbonyl complexes. This process illustrated the compound's ability to modify electronic properties and steric hindrance, crucial for designing new luminescent materials with potential applications in optoelectronics and sensing (Liu et al., 2020).

Magnetic and Luminescent Properties

Further research into its derivatives has led to findings on magnetic susceptibility and antiferromagnetic interactions, fitting the Bonner–Fisher model with specific interaction parameters. This opens up pathways for using such compounds in magnetic materials research (Nagashima et al., 2003). Additionally, metal-organic frameworks (MOFs) derived from thieno[3,4-d]imidazole-based luminophores demonstrated ligand-based emission and metal-based magnetic behaviors, underscoring the potential for multifunctional materials that integrate luminescent and magnetic properties for advanced applications (Wang et al., 2021).

Properties

IUPAC Name |

5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2/c1-2-3-10-7-5-14(11,12)4-6(7)9-8(10)13/h2,6-7H,1,3-5H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBZULMCGJIHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2CS(=O)(=O)CC2NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)

![N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2586376.png)